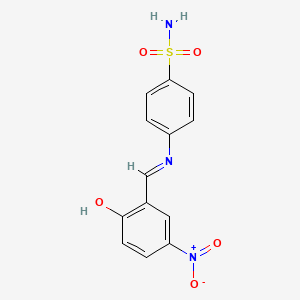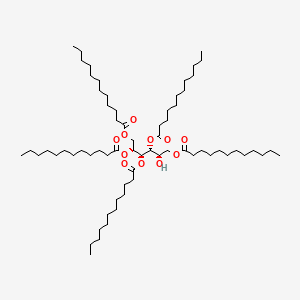
D-Glucitol 1,3,4,5,6-pentalaurate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glucitol 1,3,4,5,6-pentalaurate is a chemical compound with the molecular formula C66H124O11 and a molecular weight of 1093.68416 . It is a derivative of D-glucitol (also known as sorbitol), where five hydroxyl groups are esterified with lauric acid. This compound is known for its amphiphilic properties, making it useful in various applications, including as a surfactant and emulsifier.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucitol 1,3,4,5,6-pentalaurate typically involves the esterification of D-glucitol with lauric acid. This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or enzymatic catalysts such as lipases. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of immobilized enzymes can also enhance the efficiency and sustainability of the process.
化学反応の分析
Types of Reactions
D-Glucitol 1,3,4,5,6-pentalaurate can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester bonds to yield D-glucitol and lauric acid.
Oxidation: Oxidizing the hydroxyl groups to form corresponding ketones or aldehydes.
Reduction: Reducing the ester groups to alcohols.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
Hydrolysis: D-glucitol and lauric acid.
Oxidation: Various ketones or aldehydes depending on the specific hydroxyl group oxidized.
Reduction: Alcohols derived from the ester groups.
科学的研究の応用
D-Glucitol 1,3,4,5,6-pentalaurate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and as a component in liposome formulations.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, food additives, and biodegradable plastics.
作用機序
The mechanism of action of D-Glucitol 1,3,4,5,6-pentalaurate is primarily related to its amphiphilic properties. It can interact with both hydrophilic and hydrophobic molecules, making it an effective emulsifier and surfactant. This interaction is facilitated by the esterified lauric acid chains, which can embed in lipid bilayers or interact with hydrophobic substances, while the D-glucitol backbone remains hydrophilic.
類似化合物との比較
Similar Compounds
D-Glucitol 1,3,4,5,6-pentaacetate: Another esterified derivative of D-glucitol, but with acetic acid instead of lauric acid.
D-Glucitol 1,3,4,5,6-pentastearate: Esterified with stearic acid, resulting in different hydrophobic properties.
D-Glucitol 1,3,4,5,6-pentapalmitate: Esterified with palmitic acid, offering a balance between hydrophilic and hydrophobic interactions.
Uniqueness
D-Glucitol 1,3,4,5,6-pentalaurate is unique due to its specific esterification with lauric acid, which provides a distinct balance of hydrophilic and hydrophobic properties. This makes it particularly effective in applications requiring emulsification and surfactant properties.
特性
CAS番号 |
94108-71-1 |
|---|---|
分子式 |
C66H124O11 |
分子量 |
1093.7 g/mol |
IUPAC名 |
[(2S,3R,4R,5R)-3,4,5,6-tetra(dodecanoyloxy)-2-hydroxyhexyl] dodecanoate |
InChI |
InChI=1S/C66H124O11/c1-6-11-16-21-26-31-36-41-46-51-60(68)73-56-58(67)65(76-63(71)54-49-44-39-34-29-24-19-14-9-4)66(77-64(72)55-50-45-40-35-30-25-20-15-10-5)59(75-62(70)53-48-43-38-33-28-23-18-13-8-3)57-74-61(69)52-47-42-37-32-27-22-17-12-7-2/h58-59,65-67H,6-57H2,1-5H3/t58-,59+,65+,66+/m0/s1 |
InChIキー |
SIEDUZNVHFJQQF-LVOMGTGVSA-N |
異性体SMILES |
CCCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O |
正規SMILES |
CCCCCCCCCCCC(=O)OCC(C(C(C(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


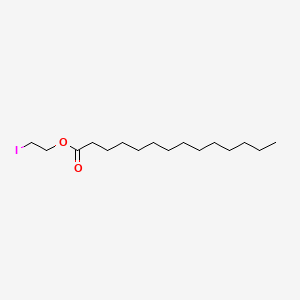
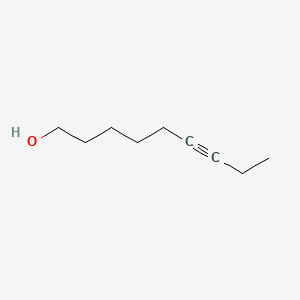
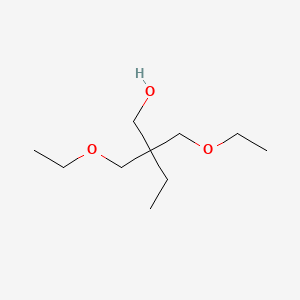
![Methyl 8-chloro-4-methylsulfanyl-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12641947.png)
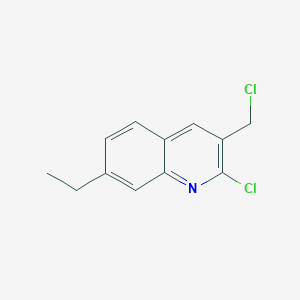
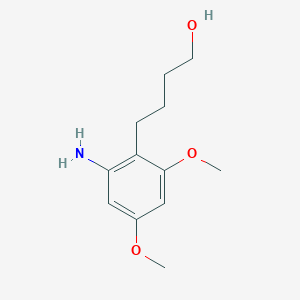
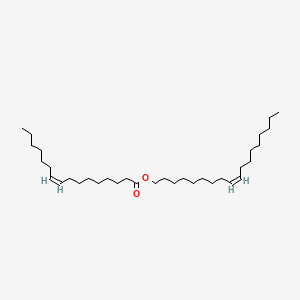
![Tert-butyl 4-[[5-methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B12641962.png)
![4-Chloro-3-[cyclohexyl(methyl)carbamoyl]benzeneboronic acid](/img/structure/B12641968.png)
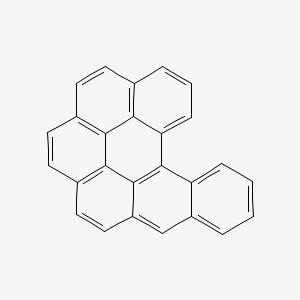

![4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidin-3-ol](/img/structure/B12641994.png)
